

N-Acetylcarnosine vs. Placebo: A Long-Term Safety Comparison for Ophthalmic Use

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Compound of Interest

Compound Name: N-Acetylcarnosine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety of **N-Acetylcarnosine** (NAC) eye drops versus placebo, with a focus on data from clinical trials. The information is intended to support research and development in ophthalmology.

Quantitative Safety Data Summary

The following table summarizes the reported adverse events from placebo-controlled studies investigating the long-term use of **N-Acetylcarnosine** ophthalmic solutions.

Adverse Event	N-Acetylcarnosine Group	Placebo Group	Study Duration	Reference(s)
Ocular Adverse Events	Not reported	Not reported	9 months	[1]
Systemic Adverse Events	Not reported	Not reported	9 months	[1]
Worsening of Visual Acuity	None reported	Significant worsening	24 months	[2] [3]
Drug Tolerance	Good	-	24 months	[2]
Mild Eye Irritation	Mentioned as possible	-	General	[4]
Temporary Blurred Vision	Mentioned as possible	-	General	[4]
Eye Redness or Stinging	Mentioned as possible	-	General	[4]

Note: A comprehensive Cochrane review concluded that there is currently no convincing evidence that **N-Acetylcarnosine** reverses or prevents the progression of cataracts. The review also highlighted the need for larger, well-designed, randomized, double-masked, placebo-controlled trials to definitively assess both efficacy and the potential for adverse effects.[\[5\]](#)[\[6\]](#)

Experimental Protocols

The methodologies for key clinical trials assessing the long-term safety of **N-Acetylcarnosine** are detailed below.

Study 1: Randomized, Placebo-Controlled Trial over 24 Months

- Objective: To evaluate the effects and safety of 1% **N-acetylcarnosine** (NAC) solution on lens clarity over 6 and 24 months in patients with cataracts.[3]
- Participants: 49 subjects with an average age of 65.3 ± 7.0 years diagnosed with senile cataract of varying opacity.[3]
- Intervention:
 - NAC Group: 26 patients (41 eyes) received topical 1% **N-Acetylcarnosine** eye drops twice daily.[3]
 - Control Group: 13 patients (21 eyes) received placebo eye drops, and 10 patients (14 eyes) received no treatment.[3]
- Safety Assessment: Tolerability of the eye drops was monitored throughout the study. Ocular and systemic adverse effects were recorded.[3] Visual acuity was also monitored as a safety endpoint to ensure no worsening of vision in the treatment group.[2]
- Key Safety Outcome: The tolerability of NAC eye drops was reported as good in almost all patients, with no reports of ocular or systemic adverse effects.[3] No treated eyes demonstrated a worsening of vision over the 24-month period.[2][3]

Study 2: Randomized, Placebo-Controlled Trial over 9 Months

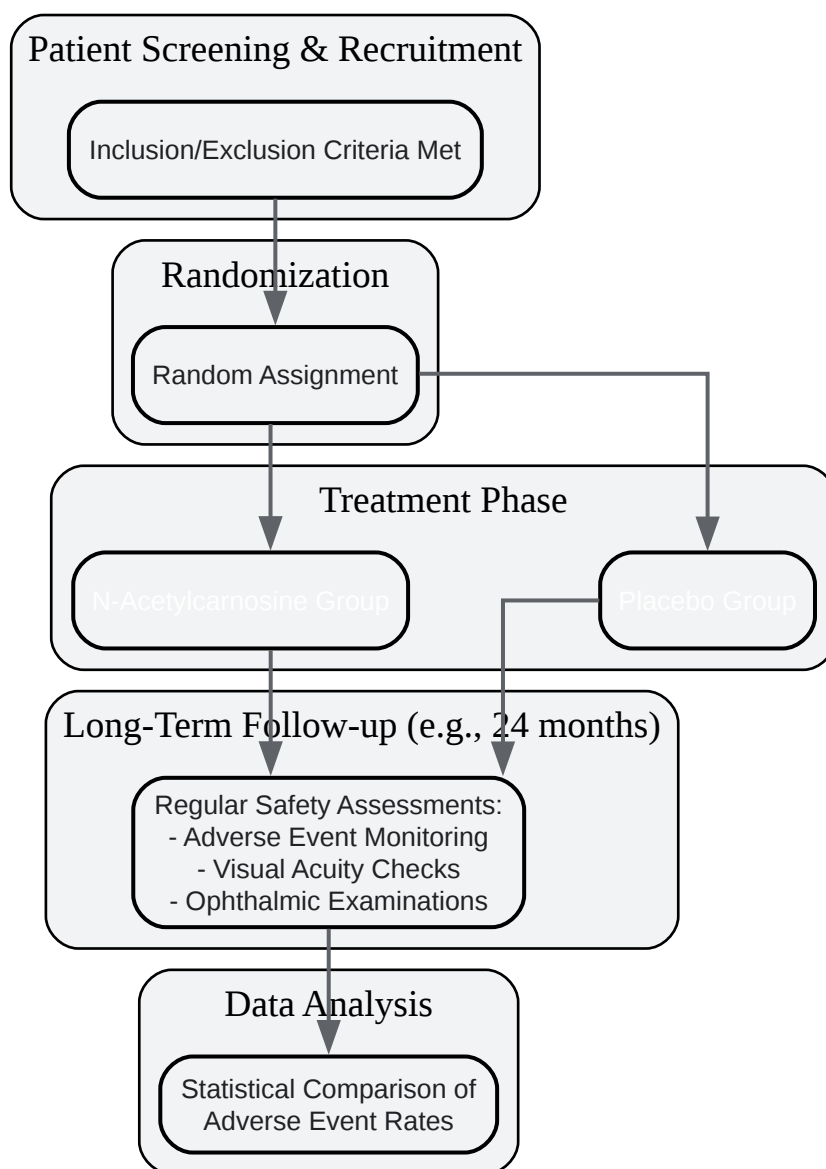
- Objective: To assess vision before and after a 9-month term of topical ocular administration of NAC lubricant eye drops or placebo in patients with age-related cataracts and in non-cataract subjects.[1]
- Participants: 75 patients with age-related uncomplicated cataracts and 72 non-cataract subjects, with ages ranging from 54 to 78 years.[1]
- Intervention:
 - NAC Group: Received 1% **N-acetylcarnosine** lubricant eye drops.[1]
 - Placebo Group: Received placebo eye drops.[1]

- The study was blinded, with an independent medical worker distributing the eye drops.[\[1\]](#)
- Safety Assessment: Ocular and systemic adverse events were monitored.[\[1\]](#)
- Key Safety Outcome: In the majority of patients treated, the study treatment was well tolerated, and no ocular or systemic adverse events were reported.[\[1\]](#)

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow for Long-Term Safety Assessment

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial assessing the long-term safety of an ophthalmic drug like **N-Acetylcarnosine**.

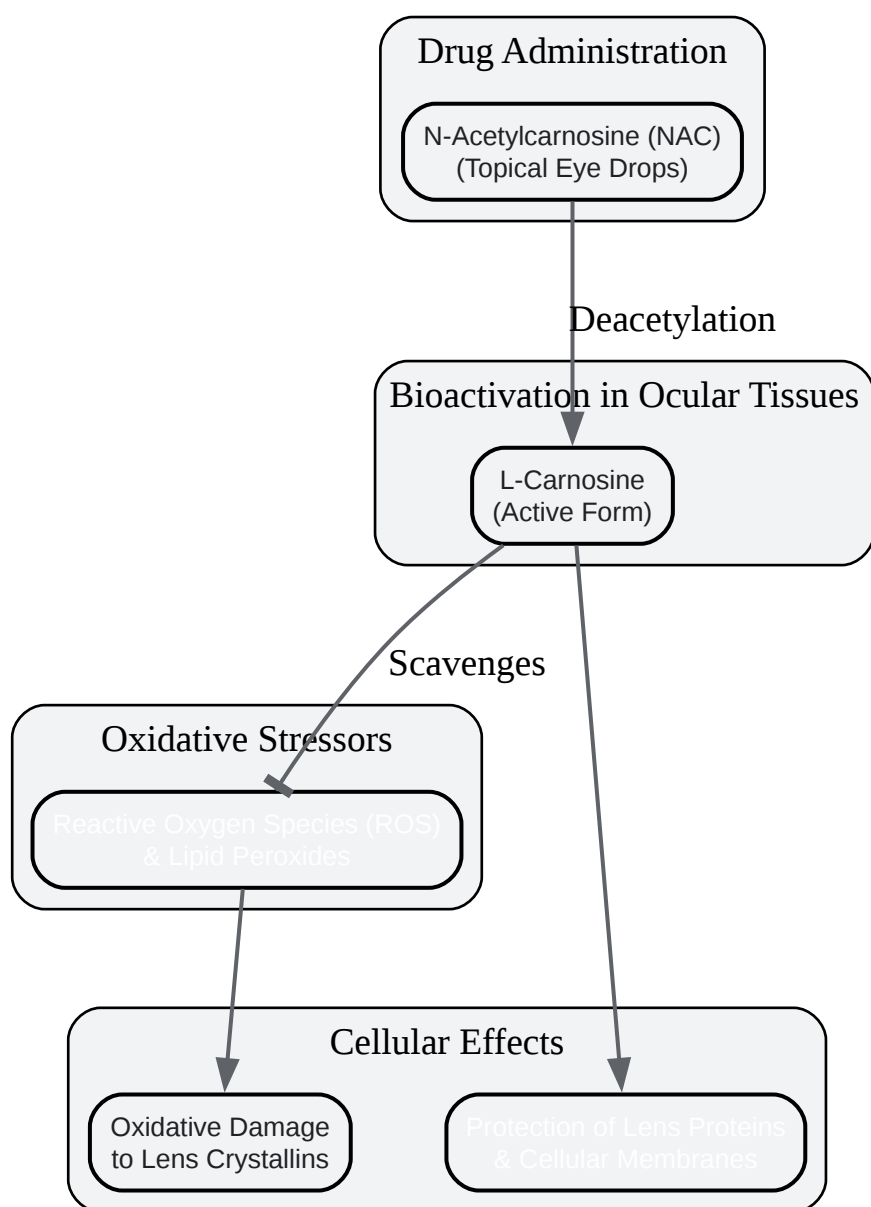


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Clinical trial workflow for safety assessment.

Proposed Antioxidant Signaling Pathway of N-Acetylcarnosine

N-Acetylcarnosine is a prodrug of L-carnosine. Its proposed mechanism of action in the eye, relevant to its safety profile, is primarily through its antioxidant properties, which help to mitigate oxidative stress.[1][7]



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